6-(2-Bromophenyl)pyrimidin-4-ol
Overview
Description
6-(2-Bromophenyl)pyrimidin-4-ol is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a bromophenyl group at the 6-position and a hydroxyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-bromobenzaldehyde with guanidine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Bromophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted pyrimidines
- Oxidized or reduced derivatives
- Coupled products with various aromatic or aliphatic groups
Scientific Research Applications
6-(2-Bromophenyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of pro-inflammatory mediators. The compound may also interact with other cellular pathways, modulating the activity of various proteins and enzymes.
Comparison with Similar Compounds
- 4-Phenylpyrimidin-2-ol
- 6-(4-Chlorophenyl)pyrimidin-4-ol
- 2-(4-Hydroxyphenyl)pyrimidin-4-ol
Comparison: 6-(2-Bromophenyl)pyrimidin-4-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays.
Properties
IUPAC Name |
4-(2-bromophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKLFDZJPLXMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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